Cas no 2172311-29-2 (2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid)
2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid
- 2172311-29-2
- EN300-1509137
- 2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid
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- Inchi: 1S/C28H34N2O5/c31-26(30(18-27(32)33)17-20-14-15-20)13-3-1-2-8-16-29-28(34)35-19-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,20,25H,1-3,8,13-19H2,(H,29,34)(H,32,33)
- InChI Key: WURGSFADKAJJFA-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 14
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 95.9Ų
2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1509137-50mg |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1509137-100mg |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1509137-250mg |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1509137-500mg |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1509137-1000mg |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1509137-2500mg |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1509137-5000mg |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1509137-10000mg |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1509137-0.05g |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1509137-0.1g |
2-[N-(cyclopropylmethyl)-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]acetic acid |
2172311-29-2 | 0.1g |
$2963.0 | 2023-06-05 |
2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid
Research Briefing on 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid (CAS: 2172311-29-2)
In recent years, the compound 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid (CAS: 2172311-29-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug development, particularly in the design of peptide-based therapeutics and prodrugs. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopropylmethyl moiety suggests its utility in solid-phase peptide synthesis (SPPS) and targeted drug delivery systems.
Recent studies have focused on the synthesis and optimization of this compound to enhance its stability, bioavailability, and therapeutic efficacy. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for 2172311-29-2, leveraging microwave-assisted organic synthesis (MAOS) to improve yield and purity. The study highlighted the compound's role as a key intermediate in the production of peptide conjugates, which exhibit enhanced membrane permeability and reduced enzymatic degradation compared to traditional peptides.
Further investigations into the biological activity of 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid have revealed its potential as a modulator of G-protein-coupled receptors (GPCRs). In vitro assays demonstrated its ability to selectively bind to specific GPCR subtypes, suggesting its applicability in the treatment of neurological disorders and metabolic diseases. Additionally, its Fmoc-protected amino acid derivative has been employed in the development of self-assembling peptide hydrogels, which are being explored for controlled drug release and tissue engineering applications.
The pharmacokinetic profile of 2172311-29-2 has also been a subject of recent research. A preclinical study published in Drug Metabolism and Disposition reported favorable absorption and distribution properties, with minimal off-target effects. These findings underscore the compound's potential as a versatile scaffold for the design of next-generation therapeutics. However, challenges such as scalability and long-term stability remain to be addressed in future studies.
In conclusion, 2-N-(cyclopropylmethyl)-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidoacetic acid represents a promising candidate for advancing peptide-based drug discovery. Its multifunctional design and demonstrated biological activity position it as a valuable tool for researchers in chemical biology and pharmaceutical sciences. Continued exploration of its synthetic pathways, mechanistic insights, and therapeutic applications will be critical to unlocking its full potential in the coming years.
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